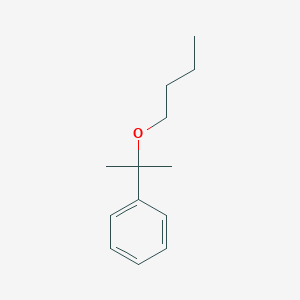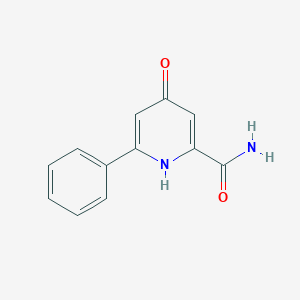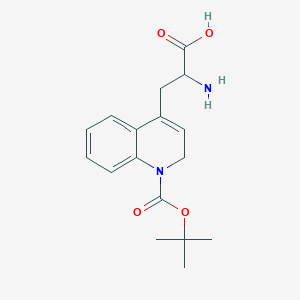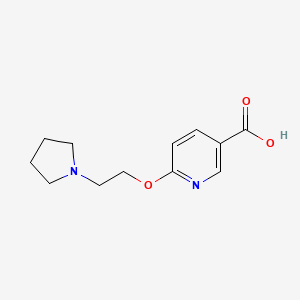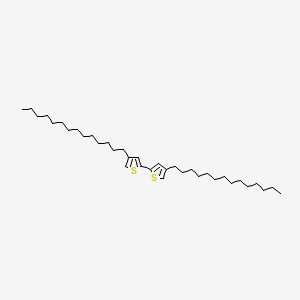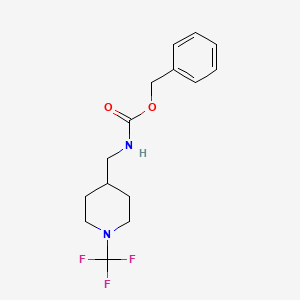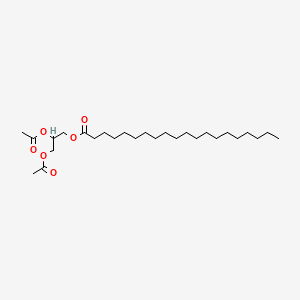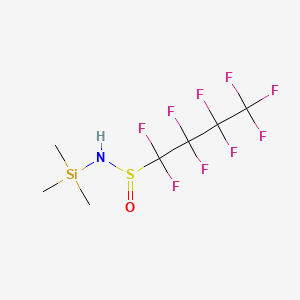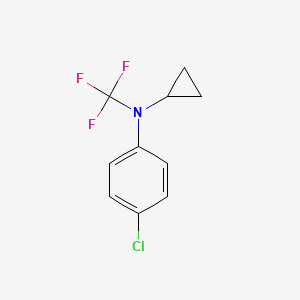
4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chloro group, a cyclopropyl group, and a trifluoromethyl group attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, such as 4-chloroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Cyclopropylation: The amino group is then reacted with cyclopropyl bromide in the presence of a base (e.g., sodium hydride) to introduce the cyclopropyl group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-2-(trifluoromethyl)aniline
- 4-(trifluoromethyl)aniline
- 3-(trifluoromethyl)aniline
Uniqueness
4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and industrial applications.
Eigenschaften
Molekularformel |
C10H9ClF3N |
|---|---|
Molekulargewicht |
235.63 g/mol |
IUPAC-Name |
4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9ClF3N/c11-7-1-3-8(4-2-7)15(9-5-6-9)10(12,13)14/h1-4,9H,5-6H2 |
InChI-Schlüssel |
RJCVISKGINSUQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N(C2=CC=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


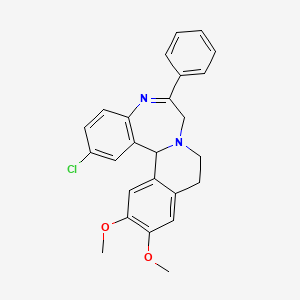
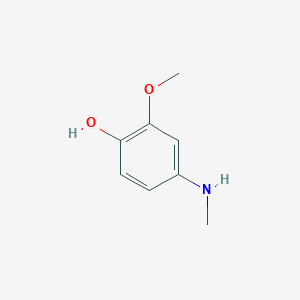
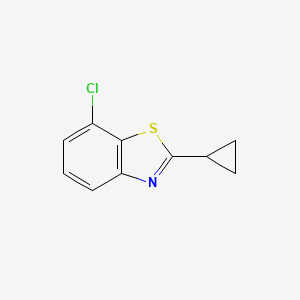
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)
![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
